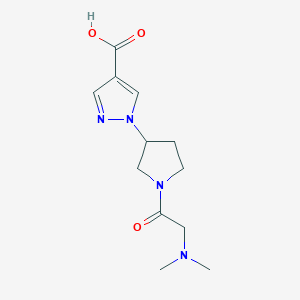

1-(1-(2-(Dimethylamino)acetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Overview of 1-(1-(2-(Dimethylamino)acetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

This compound represents a sophisticated example of heterocyclic architecture that combines multiple pharmacologically relevant structural elements within a single molecular framework. The compound features a central pyrrolidine ring system connected to a pyrazole moiety through a nitrogen linkage, with additional functional groups including a dimethylamino acetyl substituent and a carboxylic acid group that contribute to its overall chemical behavior and biological activity potential. This molecular design exemplifies the contemporary approach in medicinal chemistry toward creating hybrid compounds that can interact with multiple biological targets or exhibit enhanced pharmacological properties compared to their individual components.

The structural complexity of this compound arises from the integration of three distinct chemical environments: the saturated pyrrolidine ring providing conformational flexibility, the aromatic pyrazole system contributing to molecular recognition capabilities, and the polar functional groups enabling specific intermolecular interactions. The dimethylamino acetyl group introduces basicity to the molecule, while the carboxylic acid functionality provides acidic character, resulting in a zwitterionic compound under physiological conditions. This dual nature significantly influences the compound's solubility profile, membrane permeability, and potential for forming ionic interactions with biological macromolecules.

The three-dimensional architecture of this compound is particularly noteworthy due to the sp³-hybridized carbon centers in the pyrrolidine ring, which introduce conformational flexibility and enable the molecule to adopt multiple spatial arrangements. This conformational diversity, combined with the rigid planar pyrazole system, creates a molecular scaffold capable of engaging in diverse binding interactions with protein targets. The positioning of the dimethylamino group on the acetyl side chain provides additional conformational degrees of freedom, allowing the molecule to optimize its binding geometry when interacting with biological receptors.

Chemical Classification and Registry Information

This compound is officially registered under the Chemical Abstracts Service registry number 1316219-85-8, establishing its unique identity within the global chemical database system. The compound belongs to the broad classification of alpha amino acids and derivatives, specifically due to the presence of the carboxylic acid functionality positioned adjacent to the nitrogen-containing heterocyclic system. This classification places the molecule within a therapeutically relevant chemical space, as alpha amino acid derivatives frequently demonstrate biological activity and serve as important pharmacological agents.

The molecular formula C₁₂H₁₈N₄O₃ reveals the compound's composition of twelve carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 266.30 daltons. The high nitrogen content, representing approximately 21% of the total atomic composition, reflects the compound's classification as a nitrogen-rich heterocycle with potential for diverse biological interactions. The presence of four nitrogen atoms distributed across different chemical environments—including the pyrazole ring nitrogens, the pyrrolidine nitrogen, and the dimethylamino group—provides multiple sites for hydrogen bonding and electrostatic interactions with biological targets.

The compound's International Union of Pure and Applied Chemistry name, 1-{1-[2-(dimethylamino)acetyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxylic acid, precisely describes its structural organization and functional group placement. The Simplified Molecular Input Line Entry System representation CN(C)CC(=O)N1CCC(C1)N1C=C(C=N1)C(O)=O provides a linear encoding of the molecule's connectivity, while the International Chemical Identifier InChI=1S/C12H18N4O3/c1-14(2)8-11(17)15-4-3-10(7-15)16-6-9(5-13-16)12(18)19/h5-6,10H,3-4,7-8H2,1-2H3,(H,18,19) offers a standardized representation suitable for computational applications.

The compound demonstrates strong basic character based on its calculated pKa values, which is attributed to the presence of the dimethylamino group and the pyrazole nitrogen atoms. This basicity significantly influences the molecule's protonation state under physiological conditions and affects its distribution and binding properties in biological systems. The carboxylic acid group provides an acidic functionality that can participate in ionic interactions and hydrogen bonding, contributing to the molecule's overall amphiphilic character.

Historical Development of Pyrazole-Pyrrolidine Hybrid Compounds

The development of pyrazole-pyrrolidine hybrid compounds represents a significant evolution in medicinal chemistry, building upon the individual therapeutic successes of both pyrazole and pyrrolidine-containing molecules. Pyrazole compounds have been recognized since the late 19th century when they were first discovered through decarboxylation reactions, and their medicinal importance became apparent through the development of anti-inflammatory agents and other therapeutic compounds. The five-membered aromatic pyrazole ring, consisting of two adjacent nitrogen atoms and three carbon atoms, provides a versatile scaffold for drug design due to its ability to participate in hydrogen bonding, π-π stacking interactions, and coordination with metal centers in biological systems.

Pyrrolidine derivatives have similarly demonstrated extensive pharmaceutical utility, with the saturated five-membered nitrogen heterocycle serving as a key structural element in numerous bioactive compounds. The pyrrolidine scaffold's appeal in drug discovery stems from its sp³-hybridized carbon centers, which enable efficient exploration of three-dimensional chemical space and contribute to improved selectivity profiles compared to planar aromatic systems. The non-planarity of the pyrrolidine ring, characterized by its pseudorotational behavior, allows for dynamic conformational changes that can optimize binding interactions with target proteins.

The strategic combination of pyrazole and pyrrolidine motifs into hybrid structures emerged from the recognition that such molecular fusions could potentially enhance biological activity, improve selectivity, or introduce novel mechanisms of action. Research investigations into pyrazole-pyrrolidine hybrids have demonstrated their effectiveness in various therapeutic areas, including anti-inflammatory applications where compounds have shown potent cyclooxygenase-2 inhibitory activity with improved selectivity indices compared to traditional nonsteroidal anti-inflammatory agents. These hybrid compounds have exhibited cyclooxygenase-2 inhibition values in the submicromolar range, with some derivatives achieving inhibitory concentrations below 1 μM while maintaining favorable selectivity profiles.

Contemporary research has revealed that pyrazole-pyrrolidine hybrids possess significant anticancer potential, with studies demonstrating their effectiveness against various cancer cell lines. Compounds within this class have shown inhibitory concentrations against human cancer cell lines ranging from low micromolar to nanomolar concentrations, indicating potent antiproliferative activity. The development of these hybrid structures has been facilitated by advances in synthetic methodology, including multicomponent reactions and cyclization strategies that enable efficient construction of the complex heterocyclic architectures characteristic of these compounds.

Current Research Landscape and Applications

The current research landscape surrounding this compound and related pyrazole-pyrrolidine hybrid compounds encompasses diverse therapeutic applications and mechanistic investigations. Contemporary studies have focused extensively on the development of these compounds as kinase inhibitors, particularly targeting protein kinases involved in inflammation and cancer progression. Pyrazolopyrimidine derivatives, which share structural similarities with the compound under investigation, have demonstrated potent inhibitory activity against Bruton's tyrosine kinase, a critical regulator of B-cell receptor signaling pathways.

Research investigations have revealed that compounds containing pyrrolidine scaffolds exhibit remarkable versatility in biological applications, with documented activities spanning antimicrobial, anticancer, anti-inflammatory, and central nervous system therapeutic areas. The incorporation of pyrrolidine rings into drug molecules has been shown to enhance target selectivity through improved three-dimensional molecular recognition, while the flexible nature of the saturated ring system allows for optimization of binding interactions with diverse protein targets. Studies have particularly emphasized the role of stereochemistry in pyrrolidine-containing compounds, where different stereoisomers can exhibit dramatically different biological profiles due to enantioselective protein binding.

Recent synthetic developments have focused on innovative approaches for constructing pyrazole-pyrrolidine hybrid architectures, including photochemical methods that enable ring contraction of pyridines to generate pyrrolidine derivatives. These synthetic advances have expanded the accessible chemical space for pyrazole-pyrrolidine compounds and facilitated the exploration of novel structural variations. The development of multicomponent reaction strategies has particularly enhanced the efficiency of synthesizing these complex heterocyclic systems, enabling rapid generation of diverse compound libraries for biological screening.

Current pharmaceutical research has identified pyrazole-pyrrolidine hybrids as promising candidates for addressing unmet medical needs in oncology and inflammatory diseases. The compounds' ability to simultaneously target multiple biological pathways, combined with their generally favorable pharmacokinetic properties, positions them as attractive leads for drug development programs. Ongoing investigations continue to explore structure-activity relationships within this compound class, seeking to optimize potency, selectivity, and druglike properties for eventual clinical translation.

Properties

IUPAC Name |

1-[1-[2-(dimethylamino)acetyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-14(2)8-11(17)15-4-3-10(7-15)16-6-9(5-13-16)12(18)19/h5-6,10H,3-4,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUSVEAERNQSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2-(Dimethylamino)acetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid, a compound of significant interest in medicinal chemistry, has been investigated for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The compound has a molecular weight of 266.30 g/mol and features several functional groups that contribute to its biological activity. Its structure includes a pyrrolidine ring, a pyrazole moiety, and a dimethylamino group, which are known to influence interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, a related study evaluated various pyrazole derivatives against A549 lung adenocarcinoma cells, revealing that specific substitutions enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. The incorporation of a dimethylamino group significantly improved the anticancer activity of the synthesized compounds, suggesting its critical role in enhancing efficacy against cancer cells .

| Compound | Viability (%) | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 78 | 100 | Control (Cisplatin) |

| 2 | 64 | 75 | Enhanced activity |

| 3 | 61 | 70 | Dimethylamino substitution |

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various pathogens. In vitro tests showed moderate activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness varied based on structural modifications, with certain groups enhancing antibacterial properties significantly .

The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancerous cells.

- Antimicrobial Action : The disruption of bacterial cell membranes or inhibition of essential enzymes may account for its antibacterial effects.

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

-

Case Study on Lung Cancer :

- A study involving the administration of the compound to A549 cells showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

- The study utilized an MTT assay to measure cell viability post-treatment, comparing results with established chemotherapeutics.

-

Case Study on Antimicrobial Resistance :

- Research focused on the effectiveness of the compound against resistant strains revealed that modifications could enhance its potency against Gram-positive bacteria.

- The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing the compound's ability to combat antibiotic resistance.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid ()

- Key Differences: The dimethylamino group is attached via an ethyl linker to the pyrazole nitrogen, rather than to a pyrrolidine ring.

- The absence of a pyrrolidine ring may also diminish stereochemical control in interactions .

1-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid ()

- Key Differences: A tert-butoxycarbonyl (Boc) group replaces the dimethylamino acetyl moiety.

- Impact: The Boc group is a protecting group, often used in synthesis, whereas the dimethylamino acetyl in the target compound may confer pharmacological activity (e.g., enhanced membrane permeability or receptor binding).

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid ()

- Key Differences: An allyl group and 3-amino substituent are present.

- Impact: The amino group enables hydrogen bonding, while the allyl group introduces hydrophobicity. The target compound’s dimethylamino acetyl-pyrrolidine system may offer improved metabolic stability compared to the allyl-amino combination .

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ()

- Key Differences : A difluoromethyl group replaces the pyrrolidine-acetyl chain.

- Impact: Fluorination enhances electronegativity and metabolic stability. However, the absence of a nitrogen-containing substituent (e.g., dimethylamino) may reduce interactions with cationic biological targets .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Stability Considerations |

|---|---|---|---|---|

| Target Compound | ~295.3* | Carboxylic acid, dimethylamino | Moderate (polar) | Susceptible to acetyl hydrolysis |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | 183.17 | Carboxylic acid, amino, allyl | High (ionic + H-bond) | Oxidative degradation of allyl |

| 1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid | 295.3 | Carboxylic acid, Boc | Low (hydrophobic Boc) | Acid-labile Boc group |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 190.13 | Carboxylic acid, difluoromethyl | Moderate | Stable under physiological conditions |

*Estimated based on analogous structures.

Preparation Methods

Pyrazole Ring Formation and Carboxylation

- The pyrazole core is commonly synthesized via cyclization reactions involving β-diketones or α,β-unsaturated ketones with hydrazines, yielding 1H-pyrazole derivatives.

- The 4-carboxylic acid functionality is introduced either by direct carboxylation or by hydrolysis of corresponding esters (e.g., ethyl pyrazole-4-carboxylate) under acidic or basic conditions.

- Industrially, hydrolysis of 5-substituted-1H-pyrazole-3-carboxylic esters to the acid form is challenging due to solubility issues and low yield (around 26%), as reported in patent CN111138289B. The crude product is often difficult to separate, and extraction methods require large solvent volumes, limiting scalability.

Industrial Considerations

- Use of explosive or toxic reagents like ethyl diazoacetate and 3-butyne-2-ketone in some synthetic routes poses safety hazards and environmental concerns.

- Transition metal catalysts such as InCl3 have been employed but generate industrial wastewater and increase production costs.

- Improved processes avoid these reagents and focus on safer, more cost-effective alternatives suitable for large-scale synthesis.

Attachment of the Pyrrolidin-3-yl Substituent with Dimethylaminoacetyl Group

Formation of the Amide Linkage

- The pyrrolidin-3-yl substituent is introduced via amide bond formation between the pyrazole-4-carboxylic acid and a suitably functionalized pyrrolidine derivative bearing the 2-(dimethylamino)acetyl group.

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation under mild conditions.

- Protection/deprotection strategies may be required to selectively functionalize the pyrrolidine nitrogen and the acetyl group.

Synthetic Routes from Related Patents

- European patent EP1928840B1 describes the preparation of 1H-pyrazole-4-carboxamides with various cyclic amines, including pyrrolidine derivatives, via coupling of methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with substituted amines.

- Multiple synthetic methods (labeled Method A, B, and C) involve different starting materials and conditions for amide bond formation, enabling the synthesis of diverse pyrazole carboxamide analogs.

- For example, Method C involves direct coupling of methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with substituted pyrrolidines under standard peptide coupling conditions.

Representative Synthetic Methods and Data Table

Research Findings and Optimization Notes

- The hydrolysis step to obtain the pyrazole-4-carboxylic acid is a critical bottleneck due to solubility and extraction difficulties; alternative purification techniques such as preparative liquid chromatography improve yield and purity.

- Avoidance of hazardous reagents and transition metals is preferable for industrial-scale synthesis to reduce environmental impact and cost.

- Coupling reactions with substituted pyrrolidines require careful control of reaction conditions to prevent side reactions and ensure selective amide bond formation.

- The choice of protecting groups and solvents significantly affects the efficiency of the synthesis.

- Characterization of intermediates and final products is typically performed by mass spectrometry (M+H), NMR, and chromatographic purity analysis.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(1-(2-(Dimethylamino)acetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Pyrrolidine Functionalization : Introduction of the 2-(dimethylamino)acetyl group via nucleophilic substitution or amide coupling.

- Pyrazole Ring Formation : Cyclization using hydrazine derivatives or condensation reactions (e.g., Knorr pyrazole synthesis).

- Carboxylic Acid Introduction : Hydrolysis of ester precursors or oxidation of alcohol intermediates.

Q. Critical Considerations :

- Reagent Compatibility : Use of protecting groups (e.g., Boc) to prevent side reactions during pyrrolidine modification .

- Purification : Chromatographic techniques (HPLC, flash chromatography) are essential due to polar functional groups .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key Techniques :

| Method | Data Highlights | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (pyrazole-H), δ 3.5–4.2 (pyrrolidine protons), δ 2.3 (N(CH₃)₂) | |

| LCMS | [M+H]⁺ at m/z 307.1 (calculated 307.3) | |

| HPLC | Purity >95% with C18 reverse-phase column |

Validation : Cross-referencing with computational simulations (e.g., DFT for NMR shifts) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, lab coat, and eye protection (risk of skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis .

- Decomposition : May release CO, CO₂, or NOₓ under high heat; use sand or CO₂ extinguishers for fires .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Analog Design :

| Modification Site | Impact on Activity | Reference |

|---|---|---|

| Pyrrolidine Substitution | Increased lipophilicity enhances membrane permeability | |

| Pyrazole Ring | Electron-withdrawing groups improve binding to enzymatic targets | |

| Carboxylic Acid | Critical for hydrogen bonding with receptors (e.g., kinase domains) |

Q. Methodological Insight :

- In Silico Docking : Use tools like AutoDock to predict binding affinities before synthesizing analogs .

Q. What experimental challenges arise in analyzing contradictory bioactivity data across studies?

Common Issues :

- Solvent Effects : Discrepancies in IC₅₀ values due to DMSO vs. aqueous solubility .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .

Q. Resolution Strategies :

- Standardization : Use harmonized protocols (e.g., NIH/NCATS guidelines) for dose-response curves .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., GraphPad Prism) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- pH Control : Buffers (pH 6–7) minimize carboxylic acid deprotonation and aggregation .

- Lyophilization : Freeze-drying with trehalose or mannitol as cryoprotectants .

- Chelating Agents : EDTA prevents metal-catalyzed degradation .

Validation : Monitor stability via LCMS over 24–72 hours .

Q. How is the compound’s mechanism of action elucidated in kinase inhibition studies?

Stepwise Approach :

Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify targets .

Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Cellular Assays : Measure downstream phosphorylation (e.g., Western blot for ERK/AKT pathways) .

Key Finding : Analogous TRKA inhibitors show sub-µM IC₅₀, suggesting potential neurotrophic applications .

Q. What computational methods validate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .

- QM/MM Calculations : Assess electronic interactions at the active site (e.g., Gaussian09) .

- Pharmacophore Modeling : Identify essential functional groups for activity .

Q. Data Contradictions Note :

- Synthetic Yields : Variability (70–95%) due to steric hindrance in pyrrolidine acylation steps .

- Bioactivity : Discrepancies in IC₅₀ values may reflect assay sensitivity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.